Beta-Amyloid (1-39) is a peptide fragment derived from the amyloid precursor protein, specifically consisting of the first 39 amino acids. This peptide is primarily studied in the context of neurodegenerative diseases such as Alzheimer's disease, where beta-amyloid plays a crucial role in the formation of amyloid plaques in the brain. The sequence of Beta-Amyloid (1-39) in mice and rats differs from that in humans by three amino acid residues: Arg 5, Tyr 10, and His 13 in human beta-amyloid correspond to Gly 5, Phe 10, and Arg 13 in the murine and rat sequences .
Beta-Amyloid (1-39) can be synthesized for research purposes and is available from various suppliers specializing in peptide synthesis, such as InnoPep and Eurogentec. It is crucial for studies involving animal models of Alzheimer's disease to understand the pathology and potential therapeutic approaches .
Beta-Amyloid (1-39) can be synthesized using solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically requires:
The purity of synthesized Beta-Amyloid (1-39) is generally assessed using high-performance liquid chromatography (HPLC), with a typical purity threshold of over 95% being standard for research-grade peptides . The molecular weight of Beta-Amyloid (1-39) is approximately 4134.7 Da .
The molecular structure of Beta-Amyloid (1-39) can be represented by its amino acid sequence:
This sequence reflects the unique characteristics of mouse and rat beta-amyloid compared to human variants . The structural conformation of beta-amyloid peptides contributes significantly to their aggregation properties.
The molecular formula for Beta-Amyloid (1-39) is not explicitly provided in the sources but can be derived from its sequence. The peptide's hydrophobic regions are critical for its aggregation into fibrils, which are implicated in neurotoxicity associated with Alzheimer's disease .
Beta-Amyloid (1-39) undergoes various biochemical reactions in vivo, primarily involving enzymatic cleavage by secretases:
These reactions are essential for understanding how beta-amyloid accumulates and forms plaques in Alzheimer's disease .
The cleavage process results in various forms of beta-amyloid peptides, with Beta-Amyloid (1-40) and Beta-Amyloid (1-42) being more prevalent than Beta-Amyloid (1-39). The relative abundance of these forms can influence their pathological effects within the brain .
The mechanism by which Beta-Amyloid (1-39) contributes to neurodegeneration involves several pathways:
Data suggests that shorter forms like Beta-Amyloid (1-39) may have different aggregation kinetics compared to longer forms, influencing their neurotoxic potential .
Beta-Amyloid (1-39) is typically a white to off-white powder when synthesized. It is soluble in water and can be stored at -20 °C to maintain stability .
The chemical properties include:
These properties are critical for researchers working with this peptide in laboratory settings .
Beta-Amyloid (1-39) serves several important roles in scientific research:
Research continues to explore new therapeutic avenues involving modulation of beta-amyloid levels or aggregation states as potential strategies for combating Alzheimer's disease .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3